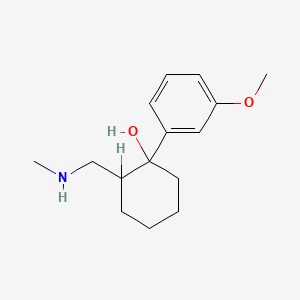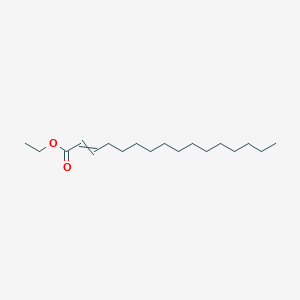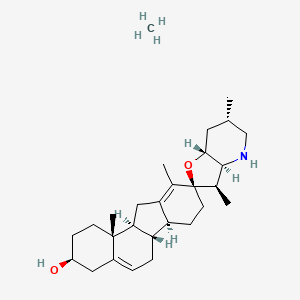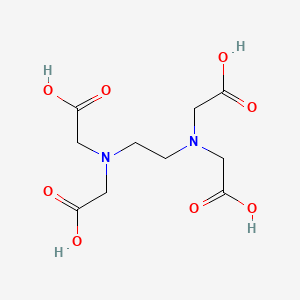
(E/Z)-Fluoxastrobin-d4(Mixture)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E/Z)-Fluoxastrobin-d4(Mixture) is a deuterated form of fluoxastrobin, a strobilurin fungicide. This compound is characterized by the presence of deuterium atoms, which replace hydrogen atoms in the molecule. The E/Z notation indicates that the compound exists as a mixture of geometric isomers, where the substituents around the double bond are arranged differently in space. This mixture is used in various scientific research applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E/Z)-Fluoxastrobin-d4(Mixture) involves the incorporation of deuterium atoms into the fluoxastrobin molecule. This can be achieved through several methods, including:
Deuterium Exchange Reactions: These reactions involve the replacement of hydrogen atoms with deuterium in the presence of a deuterium source, such as deuterium oxide (D2O) or deuterated solvents.
Catalytic Hydrogenation: Using deuterium gas (D2) in the presence of a suitable catalyst to hydrogenate the precursor molecule, resulting in the incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of (E/Z)-Fluoxastrobin-d4(Mixture) typically involves large-scale deuterium exchange reactions under controlled conditions to ensure high yield and purity. The process may include:
Batch Reactors: Where the reaction is carried out in a single batch, allowing for precise control over reaction conditions.
Continuous Flow Reactors: Where the reactants are continuously fed into the reactor, and the product is continuously removed, allowing for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
(E/Z)-Fluoxastrobin-d4(Mixture) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The deuterium atoms can be replaced by other substituents through substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) for reduction reactions.
Substitution Reagents: Such as halogens or alkylating agents for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: May produce fluoxastrobin oxides.
Reduction: May yield reduced fluoxastrobin derivatives.
Substitution: May result in various substituted fluoxastrobin compounds.
Scientific Research Applications
(E/Z)-Fluoxastrobin-d4(Mixture) is used in various scientific research applications, including:
Chemistry: As a reference standard in analytical chemistry for studying reaction mechanisms and kinetics.
Biology: In studies involving the metabolic pathways of strobilurin fungicides.
Medicine: For investigating the pharmacokinetics and pharmacodynamics of deuterated drugs.
Industry: In the development of new fungicides and agrochemicals with improved properties.
Mechanism of Action
The mechanism of action of (E/Z)-Fluoxastrobin-d4(Mixture) involves the inhibition of mitochondrial respiration in fungi. This is achieved by binding to the cytochrome bc1 complex (complex III) in the mitochondrial electron transport chain, thereby blocking electron transfer and disrupting energy production. The presence of deuterium atoms may influence the binding affinity and metabolic stability of the compound.
Comparison with Similar Compounds
Similar Compounds
Fluoxastrobin: The non-deuterated form of the compound.
Other Strobilurins: Such as azoxystrobin, pyraclostrobin, and trifloxystrobin.
Uniqueness
(E/Z)-Fluoxastrobin-d4(Mixture) is unique due to the presence of deuterium atoms, which can enhance the compound’s metabolic stability and alter its pharmacokinetic properties. This makes it a valuable tool in scientific research for studying the effects of deuteration on the biological activity and metabolism of strobilurin fungicides.
Properties
CAS No. |
1287192-28-2 |
|---|---|
Molecular Formula |
C₂₁H₁₂D₄ClFN₄O₅ |
Molecular Weight |
462.85 |
Synonyms |
(E/Z)-[2-[[6-(2-Chlorophenoxy)-5-fluoro-4-pyrimidinyl]oxy]phenyl](5,6-dihydro-1,4,2-dioxazin-3-yl-d4)methanone O-Methyloxime; (E/Z)-HEC 5725-d4; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(S)-N-[2-[2,3-Dihydro-6-hydroxy-7-(2-hydroxyethyl)-1H-inden-1-YL]ethyl]propanamide](/img/structure/B1146796.png)






